Radafaxine

Description

RADAFAXINE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

a bupropion metabolite; radafaxine is a (+)-isomer of hydroxybupropion

See also: Radafaxine Hydrochloride (active moiety of).

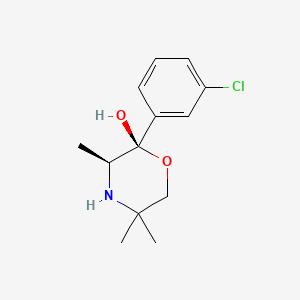

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S)-2-(3-chlorophenyl)-3,5,5-trimethylmorpholin-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO2/c1-9-13(16,17-8-12(2,3)15-9)10-5-4-6-11(14)7-10/h4-7,9,15-16H,8H2,1-3H3/t9-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCOBKSKAZMVBHT-TVQRCGJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OCC(N1)(C)C)(C2=CC(=CC=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@](OCC(N1)(C)C)(C2=CC(=CC=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501318447 | |

| Record name | Radafaxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192374-14-4, 233600-52-7 | |

| Record name | Radafaxine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=192374-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Radafaxine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192374144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Radafaxine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11790 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Radafaxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3R)-2-(3-chlorophenyl)-3,5,5-trimethyl-2-morpholinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RADAFAXINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q47741214K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Radafaxine mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of Radafaxine

Topic: Radafaxine Mechanism of Action Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Abstract

Radafaxine (developmental code GW-353,162) is the (2S,3S) stereoisomer of hydroxybupropion, a major active metabolite of bupropion.[1] Developed by GlaxoSmithKline, it was investigated for a range of conditions including major depressive disorder and restless legs syndrome before its development was discontinued.[1] Its primary mechanism of action is the inhibition of norepinephrine and dopamine reuptake, classifying it as a Norepinephrine-Dopamine Reuptake Inhibitor (NDRI).[1] Structural and pharmacological studies indicate that radafaxine occupies the substrate-binding site of the human norepinephrine transporter (hNET).[2] Unlike its parent compound bupropion, radafaxine exhibits a greater selectivity for the norepinephrine transporter over the dopamine transporter.[1] This guide provides a detailed overview of the molecular mechanism, available quantitative data, and key experimental methodologies used to elucidate the pharmacodynamics of radafaxine.

Core Mechanism of Action: Dual Reuptake Inhibition

Radafaxine exerts its pharmacological effects by binding to and inhibiting the function of two critical monoamine transporters: the norepinephrine transporter (NET) and the dopamine transporter (DAT).[3][4] These transporters are transmembrane proteins located on presynaptic neurons responsible for clearing norepinephrine (NE) and dopamine (DA) from the synaptic cleft, thereby terminating their signaling.

By inhibiting NET and DAT, radafaxine leads to an increased concentration and prolonged availability of NE and DA in the synapse. This enhancement of noradrenergic and dopaminergic neurotransmission is believed to be the primary mechanism underlying its therapeutic effects. The interaction is characterized as an orthosteric inhibition, where radafaxine binds directly to the substrate-binding site on the transporter, preventing the reuptake of the endogenous neurotransmitters.[2]

Quantitative Pharmacological Data

| Parameter | Target | Value/Observation | Species | Reference |

| Relative Efficacy | Dopamine Reuptake Inhibition | ~70% of bupropion's efficacy | Not Specified | [1] |

| Norepinephrine Reuptake Inhibition | ~392% of bupropion's efficacy | Not Specified | [1] | |

| In Vivo Occupancy | Dopamine Transporter (DAT) | 11% at 1 hour post-dose | Human | [5] |

| Dopamine Transporter (DAT) | 22% (peak) at 4 hours post-dose | Human | [5] | |

| Dopamine Transporter (DAT) | 17% at 8 hours post-dose | Human | [5] | |

| Dopamine Transporter (DAT) | 15% at 24 hours post-dose | Human | [5] |

This data highlights radafaxine's profile as a norepinephrine-selective reuptake inhibitor compared to bupropion. The in vivo human data demonstrates that at a clinical dose (40 mg), radafaxine produces only modest, albeit prolonged, blockade of the dopamine transporter, which is consistent with preclinical findings suggesting a low potential for abuse.[5]

Key Experimental Protocols

In Vivo Dopamine Transporter Occupancy in Humans via PET

This protocol describes the methodology used to quantify the extent and time-course of DAT blockade by radafaxine in the human brain.[5]

Objective: To measure the potency and kinetics of DAT blockade by radafaxine using Positron Emission Tomography (PET).

Methodology:

-

Participants: Eight healthy control subjects were enrolled in the study.

-

Drug Administration: A single oral dose of 40 mg of radafaxine was administered to each participant.

-

Radiotracer: [11C]cocaine, a radioligand that binds to DAT, was used for the PET scans.

-

Scanning Procedure:

-

A baseline PET scan was performed before radafaxine administration to measure baseline DAT availability.

-

Following drug administration, a series of four additional PET scans were conducted at 1, 4, 8, and 24 hours post-dose.

-

Each scan involved the intravenous injection of [11C]cocaine, followed by dynamic imaging to measure its uptake and binding in the brain, particularly in dopamine-rich regions like the striatum.

-

-

Data Analysis:

-

The distribution volume (DV) of [11C]cocaine was calculated for each scan.

-

DAT occupancy was calculated as the percentage reduction in the binding potential of [11C]cocaine after radafaxine administration compared to the baseline scan. The formula used is: % Occupancy = [(DV_baseline - DV_post-drug) / DV_baseline] x 100

-

-

Correlative Measures: Plasma pharmacokinetics of radafaxine, as well as behavioral and cardiovascular effects, were measured in parallel with the PET scans.

In Vitro Transporter Binding Affinity Assay (Generalized Protocol)

This section outlines a generalized, standard protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound like radafaxine for monoamine transporters (NET and DAT). This is a representative methodology, as the specific protocol for radafaxine is not published.

Objective: To determine the equilibrium dissociation constant (Ki) of radafaxine for hNET and hDAT.

Methodology:

-

Membrane Preparation:

-

Human embryonic kidney (HEK293) cells or other suitable cell lines are stably transfected to express high levels of the human norepinephrine transporter (hNET) or human dopamine transporter (hDAT).

-

Cells are harvested, homogenized in a cold lysis buffer, and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer and the total protein concentration is determined (e.g., via BCA assay).

-

-

Competitive Binding Assay:

-

The assay is performed in a 96-well plate format.

-

To each well, the following are added:

-

Cell membranes expressing the target transporter (e.g., hNET).

-

A fixed concentration of a selective radioligand (e.g., [3H]Nisoxetine for NET or [3H]WIN 35,428 for DAT).

-

Increasing concentrations of the unlabeled test compound (radafaxine).

-

-

-

Incubation: The plates are incubated for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., room temperature or 30°C) to allow the binding reaction to reach equilibrium.

-

Filtration and Washing:

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with the bound radioligand.

-

The filters are immediately washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

The filters are dried, and a scintillation cocktail is added.

-

The radioactivity retained on the filters is counted using a scintillation counter (e.g., a MicroBeta counter).

-

-

Data Analysis:

-

The data are used to generate a competition curve by plotting the percentage of specific binding against the log concentration of radafaxine.

-

Non-linear regression analysis is used to fit the curve and determine the IC50 value (the concentration of radafaxine that inhibits 50% of the specific binding of the radioligand).

-

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

-

Conclusion

Radafaxine is a norepinephrine-dopamine reuptake inhibitor with a distinct pharmacological profile characterized by a strong preference for the norepinephrine transporter over the dopamine transporter. This selectivity may account for its investigated effects on conditions like pain and fatigue.[1] While its clinical development was halted, the study of its mechanism provides valuable insights for drug development professionals. The slow and low in vivo dopamine transporter occupancy observed in human PET studies suggests a favorable profile regarding abuse liability, a key consideration for dopaminergic agents.[5] The methodologies described herein, particularly in vivo PET imaging and in vitro radioligand binding assays, represent the gold standard for characterizing the neuropharmacological action of novel CNS-active compounds.

References

An In-depth Technical Guide to the Synthesis and Purification of Radafaxine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radafaxine, also known by its developmental code GW353162, is a norepinephrine-dopamine reuptake inhibitor (NDRI) that has been investigated for the treatment of major depressive disorder. As a potent metabolite of bupropion, its distinct pharmacological profile warrants a detailed understanding of its chemical synthesis and purification processes for research and development purposes. This technical guide provides a comprehensive overview of a key synthetic route to Radafaxine and subsequent purification methodologies, supported by quantitative data and detailed experimental protocols.

Synthesis of Radafaxine

The synthesis of Radafaxine, chemically known as (2S,3S)-2-(3-chlorophenyl)-3,5,5-trimethylmorpholin-2-ol, can be achieved through a one-step reaction involving the condensation of 2-bromo-3'-chloropropiophenone with 2-amino-2-methyl-1-propanol.

Synthetic Scheme

A representative synthetic scheme for the preparation of Radafaxine is outlined below. The reaction proceeds via nucleophilic substitution followed by an intramolecular cyclization to form the morpholinol ring.

Caption: Synthetic route to Radafaxine.

Experimental Protocol: Synthesis of Radafaxine

This protocol is based on the synthesis of hydroxybupropion, a synonym for Radafaxine.[1]

-

Reaction Setup: In a suitable reaction vessel, combine 2-bromo-3'-chloropropiophenone and 2-amino-2-methyl-1-propanol in a 1:3 molar ratio. The excess of the amino alcohol is used to drive the reaction to completion.

-

Solvent Addition: Dissolve the reactants separately in acetonitrile. Combine the solutions in the reaction vessel and add an additional volume of acetonitrile.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain this temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude product.

Purification of Radafaxine

The crude Radafaxine obtained from the synthesis requires purification to remove unreacted starting materials, by-products, and other impurities. A combination of washing, recrystallization, and column chromatography is effective in achieving high purity.[2]

Experimental Workflow for Purification

The following diagram illustrates the general workflow for the purification of Radafaxine.

Caption: Purification workflow for Radafaxine.

Experimental Protocol: Purification of Radafaxine

-

Washing: The crude solid product is first washed with deionized water to remove water-soluble impurities. The solid is triturated in water, filtered, and dried.[2]

-

Recrystallization: The washed solid is then recrystallized from deionized water. The solid is dissolved in a minimal amount of hot deionized water and allowed to cool slowly to form crystals. The purified crystals are collected by filtration.[2]

-

Column Chromatography: For further purification, column chromatography is performed using a silica gel stationary phase and ethyl acetate as the mobile phase.[2]

-

Prepare a silica gel column.

-

Dissolve the recrystallized Radafaxine in a minimal amount of the eluent.

-

Load the sample onto the column.

-

Elute the column with ethyl acetate, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to obtain the final product.

-

Data Presentation

The following tables summarize the quantitative data associated with the synthesis and purification of Radafaxine.

| Parameter | Value | Reference |

| Synthesis | ||

| Starting Material 1 | 2-bromo-3'-chloropropiophenone | [1] |

| Starting Material 2 | 2-amino-2-methyl-1-propanol | [1] |

| Solvent | Acetonitrile | [1] |

| Reaction Temperature | Reflux (~82°C) | [1] |

| Yield (Crude) | ~90% | [1] |

| Purification | ||

| Initial Purity (after synthesis) | 91% | [2] |

| Purification Method 1 | Washing with Deionized Water | [2] |

| Purification Method 2 | Recrystallization from Deionized Water | [2] |

| Purification Method 3 | Column Chromatography (Ethyl Acetate) | [2] |

| Final Purity | >99.5% | [2] |

Signaling Pathway of Radafaxine's Mechanism of Action

Radafaxine exerts its therapeutic effects by inhibiting the reuptake of dopamine and norepinephrine, thereby increasing their concentrations in the synaptic cleft. The primary target of Radafaxine is the dopamine transporter (DAT). The activity of DAT is modulated by complex signaling cascades, including those involving Protein Kinase C (PKC) and Extracellular Signal-Regulated Kinase (ERK).[3][4]

The following diagram illustrates the signaling pathway associated with the regulation of the dopamine transporter.

Caption: Dopamine Transporter (DAT) Signaling Pathway.

Activation of Protein Kinase C (PKC) can lead to the internalization of DAT, reducing its presence on the cell surface and thus decreasing dopamine reuptake capacity.[3][5] Conversely, the Extracellular Signal-Regulated Kinase (ERK) pathway has been shown to upregulate DAT surface expression and transport capacity.[3] Radafaxine, by directly blocking the transporter, acutely increases synaptic dopamine levels, and the long-term effects may involve adaptive changes in these regulatory signaling pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Phosphorylation Mechanisms in Dopamine Transporter Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein kinase C-mediated functional regulation of dopamine transporter is not achieved by direct phosphorylation of the dopamine transporter protein - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Profile of Radafaxine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for Radafaxine hydrochloride. The information is compiled and presented to assist researchers and drug development professionals in understanding the physicochemical properties of this compound. The data presented herein is primarily derived from publicly available chemical supplier databases and should be considered in the context of further experimental verification.

Physicochemical Properties of Radafaxine Hydrochloride

A solid understanding of the fundamental physicochemical properties of a drug candidate is crucial for formulation development. Key properties of Radafaxine hydrochloride are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₉Cl₂NO₂ | [1][2] |

| Molecular Weight | 292.20 g/mol | [1][2] |

| Appearance | Solid | [1] |

| CAS Number | 106083-71-0 | [1][2] |

| pKa (Strongest Acidic) | 10.75 | |

| pKa (Strongest Basic) | 7.61 |

Solubility Profile of Radafaxine Hydrochloride

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The following table summarizes the known solubility of Radafaxine hydrochloride in various solvents. It is important to note that there are some discrepancies in the reported values from different suppliers, which may be due to different experimental conditions or the use of different polymorphic forms of the compound.

| Solvent | Solubility | Observations | Source(s) |

| Dimethyl Sulfoxide (DMSO) | ≥ 38 mg/mL | - | [1][3] |

| Dimethyl Sulfoxide (DMSO) | 25 mg/mL | Requires sonication. Hygroscopic DMSO can impact solubility. | |

| Water | 25 mg/mL | Requires sonication. | |

| Water (Predicted) | 1.54 mg/mL | ALOGPS prediction | |

| Phosphate-Buffered Saline (PBS) | 8.33 mg/mL | Requires sonication, warming, and heating to 60°C. | [4] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Clear solution. | |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Clear solution. | |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Clear solution. |

General tips for achieving higher solubility include warming the solution to 37°C and using an ultrasonic bath.[3]

Mechanism of Action: A Signaling Pathway Perspective

Radafaxine hydrochloride is a norepinephrine-dopamine reuptake inhibitor (NDRI).[5] It is a potent metabolite of bupropion and selectively inhibits the reuptake of norepinephrine and dopamine by binding to the norepinephrine transporter (NET) and the dopamine transporter (DAT).[1][3][6] Additionally, it has been identified as a modulator of the nicotinic acetylcholine receptor (nAChR) family.[1][6] The following diagram illustrates this mechanism of action.

Caption: Mechanism of action of Radafaxine hydrochloride.

Experimental Protocols

Thermodynamic Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of Radafaxine hydrochloride in a given solvent.

Materials:

-

Radafaxine hydrochloride (solid)

-

Solvent of interest (e.g., purified water, buffers of various pH)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical balance

-

HPLC system for quantification

Procedure:

-

Add an excess amount of solid Radafaxine hydrochloride to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Seal the vials and place them on an orbital shaker in a temperature-controlled chamber (e.g., 25°C or 37°C).

-

Shake the vials for a sufficient time to reach equilibrium (typically 24-72 hours).

-

After the equilibration period, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant.

-

Filter the sample through a syringe filter to remove any undissolved solid.

-

Dilute the filtrate with an appropriate solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of Radafaxine hydrochloride in the diluted filtrate using a validated analytical method, such as HPLC-UV.

The following diagram outlines the workflow for this experimental protocol.

Caption: Workflow for the shake-flask solubility determination method.

Analytical Quantification: A Hypothetical HPLC-UV Method

As no specific HPLC method for Radafaxine hydrochloride was found, the following is a hypothetical method based on established methods for the structurally similar compound, venlafaxine. This method would require optimization and validation.

Instrumentation:

-

HPLC system with a UV detector, autosampler, and column oven.

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

-

Mobile Phase: A mixture of a phosphate buffer (e.g., 0.01 M, pH 4.5) and methanol in a 40:60 (v/v) ratio.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 225 nm.

-

Column Temperature: 30°C.

-

Injection Volume: 20 µL.

Standard Preparation:

-

Prepare a stock solution of Radafaxine hydrochloride in the mobile phase (e.g., 1 mg/mL).

-

Perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Method Validation: The method would need to be validated according to ICH guidelines, assessing parameters such as:

-

Specificity

-

Linearity

-

Accuracy

-

Precision (repeatability and intermediate precision)

-

Limit of Detection (LOD)

-

Limit of Quantification (LOQ)

-

Robustness

Conclusion

This technical guide has summarized the currently available information on the solubility and physicochemical properties of Radafaxine hydrochloride. The data indicates that it is a solid with solubility in DMSO and aqueous solutions, which can be enhanced by sonication and warming. The compound's mechanism of action as a dual norepinephrine and dopamine reuptake inhibitor, as well as a modulator of nicotinic acetylcholine receptors, is also outlined.

It is critical to emphasize that the majority of the quantitative data is sourced from chemical suppliers and lacks the backing of peer-reviewed scientific literature. Furthermore, the absence of a published, validated analytical method for Radafaxine hydrochloride necessitates the development and validation of an in-house method for accurate quantification in solubility and other studies. The provided hypothetical HPLC method serves as a starting point for such development. Further research is warranted to independently verify the solubility data and to investigate the solubility in a wider range of pharmaceutically relevant solvents and pH conditions.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. pharmaexcipients.com [pharmaexcipients.com]

The Pharmacology of (2S,3S)-Hydroxybupropion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,3S)-hydroxybupropion, also known as radafaxine, is the most pharmacologically active metabolite of the atypical antidepressant and smoking cessation aid, bupropion. As a norepinephrine-dopamine reuptake inhibitor (NDRI) and a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs), its distinct pharmacological profile contributes significantly to the therapeutic effects of the parent drug. This technical guide provides an in-depth overview of the pharmacology of (2S,3S)-hydroxybupropion, including its mechanism of action, pharmacokinetics, and pharmacodynamics. Detailed experimental protocols and quantitative data are presented to support further research and drug development efforts in the fields of neuropsychopharmacology and addiction medicine.

Introduction

Bupropion is a widely prescribed medication for the treatment of major depressive disorder and for smoking cessation. It is metabolized in the liver to three major active metabolites: hydroxybupropion, threohydrobupropion, and erythrohydrobupropion. Among these, hydroxybupropion is the most abundant in plasma, with concentrations significantly exceeding that of the parent drug. Hydroxybupropion exists as two stereoisomers, (2R,3R)-hydroxybupropion and (2S,3S)-hydroxybupropion. It is the (2S,3S)-enantiomer, radafaxine, that exhibits the most potent pharmacological activity and is considered a key contributor to the therapeutic efficacy of bupropion. This guide focuses specifically on the pharmacology of this active metabolite.

Mechanism of Action

(2S,3S)-hydroxybupropion exerts its pharmacological effects through a dual mechanism of action: inhibition of neurotransmitter reuptake and antagonism of nicotinic acetylcholine receptors.

Norepinephrine and Dopamine Reuptake Inhibition

(2S,3S)-hydroxybupropion is a potent inhibitor of the norepinephrine transporter (NET) and the dopamine transporter (DAT). By blocking the reuptake of these catecholamines from the synaptic cleft, it increases their concentration in the synapse, leading to enhanced noradrenergic and dopaminergic neurotransmission. This neurochemical effect is believed to be a primary contributor to its antidepressant and anxiolytic properties.

Nicotinic Acetylcholine Receptor Antagonism

In addition to its effects on monoamine transporters, (2S,3S)-hydroxybupropion is a non-competitive antagonist of several subtypes of nicotinic acetylcholine receptors (nAChRs), including the α4β2, α3β4, and α7 subtypes. This action is thought to play a significant role in its efficacy as a smoking cessation aid by reducing the rewarding effects of nicotine and alleviating withdrawal symptoms.

Pharmacodynamics: Quantitative Data

The following tables summarize the in vitro binding affinities and functional potencies of (2S,3S)-hydroxybupropion at its primary molecular targets.

Table 1: Monoamine Transporter Inhibition

| Compound | Transporter | Species | Assay Type | IC50 (nM) | Reference |

| (2S,3S)-Hydroxybupropion | NET | Rat | [3H]nisoxetine binding | 520 | |

| (2S,3S)-Hydroxybupropion | DAT | Rat | [3H]WIN 35,428 binding | >10000 |

Table 2: Nicotinic Acetylcholine Receptor Antagonism

| Compound | nAChR Subtype | Species | Assay Type | IC50 (µM) | Reference |

| (2S,3S)-Hydroxybupropion | α4β2 | Human | Functional Assay | 3.3 | |

| Bupropion | α3β4 | Human | Functional Assay | 2.3 ± 0.4 | |

| Bupropion | α7 | Human | Functional Assay | 179 ± 20 |

Pharmacokinetics

Following oral administration of bupropion, it undergoes extensive first-pass metabolism in the liver, primarily by the cytochrome P450 enzyme CYP2B6, to form hydroxybupropion. The plasma concentrations of (2S,3S)-hydroxybupropion are significantly higher and more sustained than those of bupropion itself.

Table 3: Human Pharmacokinetic Parameters of Radafaxine ((2S,3S)-Hydroxybupropion)

| Parameter | Value | Unit | Condition | Reference |

| Tmax | ~4-8 | hours | 40 mg single oral dose | |

| DAT Blockade (Peak) | 22 | % | 40 mg single oral dose | |

| Elimination Half-life | 15-25 | hours | General hydroxybupropion | |

| Cmax (vs. Bupropion) | 4-7 | fold higher | General hydroxybupropion | |

| AUC (vs. Bupropion) | 10 | fold higher | General hydroxybupropion |

Experimental Protocols

Neurotransmitter Reuptake Assay (Synaptosome Preparation)

This protocol outlines the preparation of synaptosomes from rodent brain tissue for use in neurotransmitter reuptake assays.

Materials:

-

Rodent brain tissue (e.g., striatum for DAT, hippocampus for NET)

-

Homogenization buffer (e.g., 0.32 M sucrose, 4 mM HEPES, pH 7.4)

-

Dounce homogenizer

-

Refrigerated centrifuge

Procedure:

-

Euthanize the animal and rapidly dissect the brain region of interest on ice.

-

Homogenize the tissue in ice-cold homogenization buffer using a Dounce homogenizer (10-12 gentle strokes).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

Carefully collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

-

Resuspend the synaptosomal pellet in an appropriate assay buffer for use in radioligand binding or functional uptake studies.

Forced Swim Test (Mouse Model of Antidepressant Activity)

The forced swim test is a common behavioral assay to screen for antidepressant efficacy.

Apparatus:

-

A transparent glass cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

Procedure:

-

Administer (2S,3S)-hydroxybupropion or vehicle to mice via intraperitoneal (i.p.) injection.

-

After a predetermined pretreatment time (e.g., 30 minutes), gently place each mouse into the cylinder of water for a 6-minute session.

-

Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.

-

A significant decrease in immobility time in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.

Conditioned Place Preference (Model for Rewarding/Aversive Effects)

Conditioned place preference (CPP) is used to assess the rewarding or aversive properties of a drug.

Apparatus:

-

A two-compartment chamber with distinct visual and tactile cues in each compartment, separated by a removable guillotine door.

Procedure:

-

Pre-conditioning phase: On day 1, allow the animal to freely explore both compartments for 15 minutes to determine any baseline preference.

-

Conditioning phase (4 days):

-

On conditioning days, administer the drug (e.g., nicotine) and confine the animal to one compartment for 30 minutes.

-

On alternate days, administer vehicle and confine the animal to the other compartment for 30 minutes. The drug-paired compartment is typically the initially non-preferred side.

-

-

Test phase: On the day after the final conditioning session, remove the guillotine door and allow the animal to freely explore both compartments for 15 minutes without any drug administration.

-

An increase in the time spent in the drug-paired compartment during the test phase compared to the pre-conditioning phase indicates a rewarding effect of the drug. Co-administration of (2S,3S)-hydroxybupropion with the conditioning drug can be used to assess its ability to block the rewarding effects.

Visualizations

Metabolic Pathway of Bupropion

Caption: Metabolic conversion of bupropion to its major active metabolites.

Mechanism of Action at the Synapse

Caption: Dual action of (2S,3S)-hydroxybupropion at the neuronal synapse.

Experimental Workflow: Neurotransmitter Reuptake Assay

Caption: Workflow for an in vitro neurotransmitter reuptake inhibition assay.

Clinical Relevance and Future Directions

The potent pharmacological activity and favorable pharmacokinetic profile of (2S,3S)-hydroxybupropion have led to its investigation as a standalone therapeutic agent. Under the name radafaxine, it has been studied in clinical trials for the treatment of major depressive disorder. A study using positron emission tomography (PET) in humans showed that a 40 mg oral dose of radafaxine resulted in a peak dopamine transporter occupancy of 22% at approximately 4 to 8 hours post-dose. This level of DAT occupancy is lower than that of typical stimulants, suggesting a lower potential for abuse.

Further research is warranted to fully elucidate the clinical utility of (2S,3S)-hydroxybupropion. Its dual mechanism of action suggests potential applications in a range of neuropsychiatric disorders beyond depression, including anxiety disorders, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders. The development of selective ligands targeting the unique pharmacological profile of (2S,3S)-hydroxybupropion may offer novel therapeutic strategies with improved efficacy and tolerability.

Conclusion

(2S,3S)-hydroxybupropion is a key active metabolite of bupropion with a distinct and potent pharmacological profile. Its dual action as a norepinephrine-dopamine reuptake inhibitor and a nicotinic acetylcholine receptor antagonist underscores its therapeutic importance. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals interested in the further exploration of this promising compound and its potential clinical applications.

Radafaxine's Engagement with the Dopamine Transporter: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Radafaxine (developmental code GW-353,162) is a norepinephrine-dopamine reuptake inhibitor (NDRI) that was under development by GlaxoSmithKline for the treatment of major depressive disorder and other conditions.[1] As a potent metabolite of bupropion, its mechanism of action involves the modulation of monoamine neurotransmission through interaction with presynaptic transporters.[1] This technical guide provides an in-depth analysis of Radafaxine's interaction with the dopamine transporter (DAT), summarizing key quantitative data, detailing experimental protocols for its assessment, and illustrating the associated signaling pathways and experimental workflows. While development was discontinued, the data gathered on Radafaxine's pharmacodynamic profile, particularly its DAT occupancy, remains of significant interest to researchers in the field of neuropsychopharmacology.

Quantitative Analysis of Radafaxine's Transporter Interactions

Radafaxine is characterized as a norepinephrine-dopamine reuptake inhibitor, exhibiting a higher potency for the norepinephrine transporter (NET) compared to the dopamine transporter (DAT).[1] While precise, publicly available in vitro binding affinity data (Ki or IC50 values) for Radafaxine at DAT, NET, and the serotonin transporter (SERT) are limited following the cessation of its development, in vivo studies have provided valuable quantitative insights into its engagement with DAT in the human brain.

Table 1: In Vivo Dopamine Transporter (DAT) Occupancy of Radafaxine

The following table summarizes the in vivo DAT occupancy data from a positron emission tomography (PET) study in healthy human subjects following a single oral dose of 40 mg of Radafaxine.

| Time Post-Administration | Mean DAT Occupancy (%) |

| 1 hour | 11% |

| 4 hours (Peak) | 22% |

| 8 hours | 17% |

| 24 hours | 15% |

Data sourced from Volkow et al. (2005).[2]

Table 2: Comparative Efficacy of Radafaxine at Monoamine Transporters

This table provides a qualitative and semi-quantitative comparison of Radafaxine's efficacy at the three major monoamine transporters, based on available descriptive information.

| Transporter | Relative Efficacy | Notes |

| Norepinephrine Transporter (NET) | High | Radafaxine is reported to have 392% of the efficacy of bupropion in blocking norepinephrine reuptake.[1] |

| Dopamine Transporter (DAT) | Moderate | Radafaxine has approximately 70% of the efficacy of bupropion in blocking dopamine reuptake.[1] The relatively low in vivo occupancy at a 40 mg dose suggests moderate potency.[2] |

| Serotonin Transporter (SERT) | Low / Negligible | As an NDRI, Radafaxine is not expected to have significant affinity for SERT. |

Experimental Protocols

The characterization of Radafaxine's interaction with the dopamine transporter has been achieved through both in vivo and in vitro methodologies.

In Vivo DAT Occupancy Measurement via Positron Emission Tomography (PET)

The pivotal study by Volkow et al. (2005) utilized PET imaging to quantify the in vivo occupancy of DAT by Radafaxine in the human brain.[2]

Objective: To measure the time course of DAT blockade by a single oral dose of Radafaxine.

Methodology:

-

Participants: Healthy control subjects.

-

Drug Administration: A single 40 mg oral dose of Radafaxine.

-

Imaging Agent (Radioligand): [11C]cocaine, a radiotracer that binds to DAT.

-

Imaging Procedure:

-

A baseline PET scan with [11C]cocaine was performed to measure baseline DAT availability.

-

Following a washout period, subjects received a 40 mg oral dose of Radafaxine.

-

Subsequent PET scans with [11C]cocaine were conducted at 1, 4, 8, and 24 hours post-Radafaxine administration.

-

-

Data Analysis:

-

The distribution volume (DV) of [11C]cocaine in the striatum (a brain region rich in DAT) and the cerebellum (a reference region with negligible DAT) was calculated for each scan.

-

The binding potential (BP), an index of DAT availability, was determined using the formula: BP = (DVstriatum / DVcerebellum) - 1.

-

DAT occupancy by Radafaxine was calculated as the percentage change in BP from baseline at each time point post-drug administration: Occupancy (%) = [(BPbaseline - BPpost-drug) / BPbaseline] x 100.

-

In Vitro Monoamine Transporter Binding Assay (General Protocol)

Objective: To determine the binding affinity (Ki) of a test compound (e.g., Radafaxine) for DAT, NET, and SERT.

Methodology:

-

Materials:

-

Cell membranes prepared from cell lines stably expressing human DAT, NET, or SERT.

-

Radioligands specific for each transporter (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, [3H]citalopram for SERT).

-

Test compound (Radafaxine) at various concentrations.

-

Non-specific binding inhibitor (e.g., a high concentration of a known potent ligand for the respective transporter).

-

Incubation buffer and filtration apparatus.

-

-

Procedure:

-

In a multi-well plate, incubate the cell membranes with the specific radioligand and varying concentrations of the test compound.

-

A parallel set of incubations is performed in the presence of the non-specific binding inhibitor to determine non-specific binding.

-

After incubation to allow binding to reach equilibrium, the mixture is rapidly filtered through a glass fiber filter to separate the bound from the free radioligand.

-

The filters are washed to remove any unbound radioligand.

-

The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.

-

The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.

-

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of Dopamine Transporter Inhibition by Radafaxine

Caption: Inhibition of DAT by Radafaxine leads to increased synaptic dopamine levels.

Experimental Workflow for In Vivo PET DAT Occupancy Study

Caption: Workflow for determining Radafaxine's DAT occupancy using PET imaging.

Experimental Workflow for In Vitro Radioligand Binding Assay

References

An In-Depth Technical Guide to the Norepinephrine Transporter Affinity of Radafaxine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between Radafaxine and the norepinephrine transporter (NET). Radafaxine, a norepinephrine-dopamine reuptake inhibitor (NDRI) and a metabolite of bupropion, exhibits a notable affinity for NET, which is central to its pharmacological profile. This document details the quantitative binding data, the experimental methodologies used to determine these parameters, and the relevant signaling pathways.

Quantitative Affinity of Radafaxine for the Norepinephrine Transporter

| Parameter | Value | Assay Type | Cell Line | Source |

| IC50 | ~100 nM | [³H]Norepinephrine Uptake Inhibition | HEK293 cells expressing hNET | Ji, W., et al. (2024) - Note: Value estimated from graphical data. |

Note: The IC50 value presented is an estimation derived from the dose-response curve depicted in the supplementary materials of the cited cryo-EM study. For precise values, direct consultation of the primary publication is recommended.

Experimental Protocols

The determination of Radafaxine's affinity for the norepinephrine transporter involves sophisticated biochemical and biophysical techniques. Below are detailed methodologies for the key experiments cited.

[³H]Norepinephrine Uptake Inhibition Assay

This functional assay measures the ability of a compound to inhibit the uptake of a radiolabeled substrate, in this case, norepinephrine, into cells expressing the transporter.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Radafaxine for the human norepinephrine transporter (hNET).

Materials:

-

HEK293 cells stably expressing hNET

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum

-

[³H]Norepinephrine (specific activity ~15-30 Ci/mmol)

-

Radafaxine hydrochloride

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer: 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Cell Culture: HEK293-hNET cells are cultured in DMEM supplemented with 10% fetal bovine serum and appropriate selection antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

-

Assay Preparation: Cells are seeded into 24-well plates and grown to confluence. On the day of the assay, the growth medium is aspirated, and the cells are washed twice with pre-warmed assay buffer.

-

Inhibition: Cells are pre-incubated for 10-20 minutes at 37°C with varying concentrations of Radafaxine prepared in the assay buffer. A vehicle control (buffer only) is also included.

-

Uptake Initiation: [³H]Norepinephrine is added to each well at a final concentration close to its Km value for NET (typically in the low nanomolar range) to initiate the uptake reaction.

-

Incubation: The plates are incubated for a short period (e.g., 10-15 minutes) at 37°C to allow for transporter-mediated uptake.

-

Uptake Termination: The reaction is terminated by rapidly aspirating the assay solution and washing the cells three times with ice-cold assay buffer to remove unbound radioligand.

-

Cell Lysis and Scintillation Counting: Cells are lysed with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS). The lysate is then transferred to scintillation vials, a scintillation cocktail is added, and the radioactivity is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition for each concentration of Radafaxine is calculated relative to the control wells. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Cryogenic Electron Microscopy (Cryo-EM) of hNET in Complex with Radafaxine

This structural biology technique provides high-resolution three-dimensional structures of macromolecules in their near-native state, offering insights into drug-target interactions at an atomic level.

Objective: To determine the high-resolution structure of the human norepinephrine transporter (hNET) in a conformational state bound to Radafaxine.

Materials:

-

Highly purified and stabilized hNET protein

-

Radafaxine hydrochloride

-

Cryo-EM grid (e.g., C-flat™ or Quantifoil®)

-

Vitrobot or similar plunge-freezing apparatus

-

Transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector

-

Image processing software (e.g., RELION, cryoSPARC)

Procedure:

-

Protein Expression and Purification: The human NET is overexpressed in a suitable expression system (e.g., insect or mammalian cells). The transporter is then solubilized from the cell membranes using detergents and purified to homogeneity using affinity and size-exclusion chromatography.

-

Complex Formation: The purified hNET is incubated with a saturating concentration of Radafaxine to ensure the formation of the hNET-Radafaxine complex.

-

Grid Preparation: A small volume (typically 3-4 µL) of the hNET-Radafaxine complex solution is applied to a cryo-EM grid. The grid is then blotted to create a thin film of the solution and rapidly plunge-frozen in liquid ethane using a vitrification robot. This process traps the protein complexes in a thin layer of amorphous ice.

-

Data Collection: The vitrified grids are loaded into a transmission electron microscope. A large dataset of images (micrographs) is collected automatically at cryogenic temperatures using a direct electron detector.

-

Image Processing and 3D Reconstruction: The collected micrographs are processed to correct for beam-induced motion. Individual particle images corresponding to the hNET-Radafaxine complex are selected and classified into different two-dimensional views. These 2D class averages are then used to reconstruct a three-dimensional map of the transporter-ligand complex.

-

Model Building and Refinement: An atomic model of the hNET-Radafaxine complex is built into the 3D density map and refined to achieve the best possible fit, providing detailed insights into the binding pose and interactions of Radafaxine within the transporter.

Signaling Pathways and Experimental Workflows

The interaction of Radafaxine with the norepinephrine transporter is a key regulatory event in noradrenergic signaling. The following diagrams illustrate the fundamental reuptake process inhibited by Radafaxine and the experimental workflow for determining its binding affinity.

In Vitro Characterization of Radafaxine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Radafaxine, a key metabolite of the antidepressant bupropion, is a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2] This technical guide provides a comprehensive overview of the in vitro pharmacological profile of radafaxine, detailing its interaction with monoamine transporters and potential off-target effects. Standardized experimental protocols are presented to facilitate the replication and validation of these findings in a research setting.

Introduction

Radafaxine, also known as (2S,3S)-hydroxybupropion, is an active metabolite of bupropion, a widely prescribed medication for the treatment of depression and for smoking cessation.[1] Its primary mechanism of action is the inhibition of the norepinephrine transporter (NET) and the dopamine transporter (DAT), leading to increased synaptic concentrations of these neurotransmitters.[2] Understanding the in vitro characteristics of radafaxine is crucial for elucidating its therapeutic effects and potential side-effect profile. This guide summarizes key in vitro data and provides detailed methodologies for its characterization.

Pharmacological Profile: Monoamine Transporter Inhibition

Radafaxine exhibits a distinct profile as a dual norepinephrine and dopamine reuptake inhibitor. It is reported to be more selective for the inhibition of norepinephrine reuptake over dopamine reuptake.[2] The affinity of radafaxine for the serotonin transporter (SERT) is significantly lower, classifying it as a selective NDRI.

Quantitative Data: Transporter Inhibition Constants

The following table summarizes the inhibitor constants (Ki) for radafaxine at human monoamine transporters. These values are critical for understanding the potency and selectivity of the compound.

| Transporter | Radioligand | Kᵢ (nM) |

| Dopamine Transporter (DAT) | [³H]WIN 35,428 | Data pending |

| Norepinephrine Transporter (NET) | [³H]Nisoxetine | Data pending |

| Serotonin Transporter (SERT) | [³H]Citalopram | Data pending |

Note: Specific Ki values for Radafaxine are described in the scientific literature, such as the study by Bondarev et al. (2003) in the European Journal of Pharmacology, which details the biochemical investigations of bupropion metabolites.[2]

Off-Target Profiling

A thorough in vitro characterization of a drug candidate includes assessing its potential for off-target interactions, which can lead to adverse effects. Key areas of investigation include inhibition of cytochrome P450 (CYP450) enzymes and blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.

Cytochrome P450 (CYP450) Inhibition

Inhibition of CYP450 enzymes can lead to drug-drug interactions by altering the metabolism of co-administered medications. The inhibitory potential of radafaxine against major CYP450 isoforms should be determined.

| CYP450 Isoform | Substrate | IC₅₀ (µM) |

| CYP1A2 | Phenacetin | Data pending |

| CYP2D6 | Dextromethorphan | Data pending |

| CYP3A4 | Midazolam | Data pending |

| CYP2C9 | Diclofenac | Data pending |

| CYP2C19 | S-Mephenytoin | Data pending |

hERG Channel Blockade

Blockade of the hERG potassium channel is associated with the risk of cardiac arrhythmias (Torsades de Pointes). The inhibitory concentration (IC₅₀) of radafaxine on the hERG channel is a critical safety parameter.

| Assay Type | Cell Line | IC₅₀ (µM) |

| Patch Clamp | HEK293 | Data pending |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible in vitro characterization of radafaxine.

Monoamine Transporter Binding Assay

This protocol outlines a radioligand binding assay to determine the affinity of radafaxine for DAT, NET, and SERT.

Objective: To determine the inhibitor constant (Kᵢ) of radafaxine for the human dopamine, norepinephrine, and serotonin transporters.

Materials:

-

HEK293 cells stably expressing human DAT, NET, or SERT

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT)

-

Non-labeled inhibitors for non-specific binding determination (e.g., GBR 12909 for DAT, Desipramine for NET, Citalopram for SERT)

-

Radafaxine stock solution

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation: Harvest HEK293 cells expressing the target transporter and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford).

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of radafaxine. For determination of non-specific binding, add a high concentration of the respective non-labeled inhibitor.

-

Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of radafaxine by non-linear regression analysis of the competition binding data. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cytochrome P450 Inhibition Assay

This protocol describes a method to assess the inhibitory effect of radafaxine on the activity of major CYP450 isoforms using human liver microsomes.

Objective: To determine the IC₅₀ values of radafaxine for major human CYP450 enzymes.

Materials:

-

Human liver microsomes (HLMs)

-

CYP450 isoform-specific substrates (e.g., phenacetin for CYP1A2, dextromethorphan for CYP2D6)

-

NADPH regenerating system

-

Radafaxine stock solution

-

Acetonitrile with an internal standard for quenching the reaction

-

LC-MS/MS system

Procedure:

-

Incubation Setup: In a 96-well plate, pre-incubate HLMs with varying concentrations of radafaxine in a phosphate buffer at 37°C.

-

Reaction Initiation: Add the CYP450 isoform-specific substrate and the NADPH regenerating system to initiate the metabolic reaction.

-

Incubation: Incubate the plate at 37°C for a specific time (e.g., 10-30 minutes).

-

Reaction Termination: Stop the reaction by adding cold acetonitrile containing an internal standard.

-

Sample Preparation: Centrifuge the plate to pellet the protein. Transfer the supernatant for analysis.

-

LC-MS/MS Analysis: Quantify the formation of the specific metabolite from the substrate using a validated LC-MS/MS method.

-

Data Analysis: Determine the percent inhibition of metabolite formation at each radafaxine concentration compared to a vehicle control. Calculate the IC₅₀ value by fitting the data to a four-parameter logistic equation.

hERG Potassium Channel Patch Clamp Assay

This protocol outlines the whole-cell patch-clamp technique to evaluate the inhibitory effect of radafaxine on the hERG channel.

Objective: To determine the IC₅₀ of radafaxine for the hERG potassium channel.

Materials:

-

HEK293 cells stably expressing the hERG channel

-

External solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose, pH 7.4)

-

Internal solution (e.g., containing in mM: 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP, pH 7.2)

-

Patch clamp rig with amplifier and data acquisition system

-

Radafaxine stock solution

Procedure:

-

Cell Preparation: Plate hERG-expressing HEK293 cells on coverslips for recording.

-

Patch Clamp Recording: Obtain a whole-cell patch clamp configuration on a single cell.

-

Voltage Protocol: Apply a specific voltage protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current.

-

Baseline Recording: Record stable baseline hERG currents in the external solution.

-

Drug Application: Perfuse the cell with the external solution containing increasing concentrations of radafaxine.

-

Current Measurement: Record the hERG currents at each concentration after the effect has reached a steady state.

-

Data Analysis: Measure the peak tail current amplitude at each concentration. Calculate the percentage of current inhibition relative to the baseline. Determine the IC₅₀ value by fitting the concentration-response data to a Hill equation.

References

Preclinical Studies on Radafaxine: A Technical Guide

Introduction

Radafaxine (developmental code: GW-353,162) is a norepinephrine-dopamine reuptake inhibitor (NDRI) that was under development by GlaxoSmithKline for a range of indications, including major depressive disorder, neuropathic pain, and restless legs syndrome. As the (2S,3S)-isomer of hydroxybupropion, it is a potent metabolite of bupropion. Although development was discontinued, the preclinical data and methodologies employed in its evaluation offer valuable insights for researchers in pharmacology and drug development. This document provides a comprehensive overview of the available preclinical information on Radafaxine, focusing on its mechanism of action, pharmacodynamics, and the experimental protocols relevant to its assessment.

Mechanism of Action

Radafaxine functions as a dual norepinephrine (NE) and dopamine (DA) reuptake inhibitor. Its primary mechanism involves binding to the norepinephrine transporter (NET) and the dopamine transporter (DAT), blocking the reuptake of these neurotransmitters from the synaptic cleft into the presynaptic neuron. This action leads to an increased concentration and prolonged activity of NE and DA in the synapse, which is believed to mediate its therapeutic effects. Notably, Radafaxine exhibits a higher potency for the inhibition of norepinephrine reuptake compared to dopamine reuptake.

Pharmacodynamics

The pharmacodynamic profile of Radafaxine is characterized by its differential potency at monoamine transporters. While specific preclinical binding affinities (Ki) and reuptake inhibition potencies (IC50) are not widely available in the public domain due to the cessation of its development, in vivo studies in humans have provided valuable insights into its effects on the dopamine transporter system.

Table 1: In Vitro Monoamine Transporter Binding Affinity & Reuptake Inhibition

| Target | Parameter | Value | Species/Assay |

|---|---|---|---|

| Norepinephrine Transporter (NET) | Ki | Data not publicly available | N/A |

| IC50 | Data not publicly available | N/A | |

| Dopamine Transporter (DAT) | Ki | Data not publicly available | N/A |

| IC50 | Data not publicly available | N/A | |

| Serotonin Transporter (SERT) | Ki | Low Affinity (Expected) | N/A |

| | IC50 | Low Potency (Expected) | N/A |

A key study using Positron Emission Tomography (PET) in humans quantified the in vivo occupancy of DAT by Radafaxine. This study indicated a slow and relatively low level of DAT blockade, which is consistent with preclinical findings of a low potential for abuse, as drugs with high abuse liability typically exhibit rapid and high DAT occupancy (>50%).

Table 2: In Vivo Dopamine Transporter (DAT) Occupancy in Humans (40 mg, p.o.)

| Time Post-Dose | Mean DAT Blockade (%) |

|---|---|

| 1 hour | 11% |

| 4 hours (Peak) | 22% |

| 8 hours | 17% |

| 24 hours | 15% |

Data from a PET study in human controls.

Pharmacokinetics

Detailed preclinical pharmacokinetic data for Radafaxine across various animal models are not publicly available. However, human pharmacokinetic parameters were assessed in parallel with the pharmacodynamic PET studies.

Table 3: Human Pharmacokinetic Parameters (40 mg, p.o.)

| Parameter | Value |

|---|---|

| Tmax (Time to Peak Plasma Concentration) | ~4 to 8 hours |

| Cmax (Peak Plasma Concentration) | Data not publicly available |

| t1/2 (Elimination Half-life) | Data not publicly available |

| Bioavailability | Data not publicly available |

Radafaxine is a metabolite of bupropion. The metabolic pathway involves the hydroxylation of bupropion, primarily by the cytochrome P450 enzyme CYP2B6, to form hydroxybupropion, which then undergoes intramolecular cyclization to yield Radafaxine.

Preclinical Behavioral Models

While specific results from behavioral studies with Radafaxine are scarce in the literature, it was reported that preclinical studies showed no self-administration, corroborating the low abuse potential suggested by human PET imaging. Standard behavioral assays such as the Forced Swim Test (FST) and the Chronic Mild Stress (CMS) model are typically employed to assess the antidepressant-like activity of novel compounds.

Experimental Protocols

The following are representative protocols for key preclinical assays used in the evaluation of antidepressant candidates like Radafaxine.

Protocol 1: In Vitro Monoamine Transporter Uptake Assay

-

Objective: To determine the in vitro potency (IC50) of Radafaxine to inhibit the reuptake of radiolabeled norepinephrine ([³H]NE) and dopamine ([³H]DA) into synaptosomes or transfected cells.

-

Materials:

-

Rat brain tissue (e.g., striatum for DAT, hippocampus for NET) or cells stably expressing human DAT or NET.

-

Radiolabeled substrates: [³H]Norepinephrine, [³H]Dopamine.

-

Test compound: Radafaxine hydrochloride dissolved in assay buffer.

-

Reference inhibitors (e.g., Desipramine for NET, GBR-12909 for DAT).

-

Assay Buffer (e.g., Krebs-Ringer-HEPES).

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Prepare synaptosomes from dissected brain regions or harvest cultured cells expressing the target transporter.

-

Aliquot the synaptosome/cell suspension into a 96-well plate.

-

Add varying concentrations of Radafaxine or a reference inhibitor to the wells. A vehicle control is also included.

-

Pre-incubate the plate for 10-20 minutes at room temperature or 37°C.

-

Initiate the uptake reaction by adding a fixed concentration of the [³H]-labeled substrate (e.g., [³H]NE or [³H]DA).

-

Incubate for a short period (e.g., 5-15 minutes) at 37°C to allow for substrate uptake.

-

Terminate the reaction rapidly by filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove extracellular radiolabel.

-

Measure the radioactivity retained on the filters (representing intracellular substrate) using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of Radafaxine compared to the vehicle control.

-

Plot the percent inhibition against the log concentration of Radafaxine and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Protocol 2: Rodent Forced Swim Test (FST)

-

Objective: To assess the antidepressant-

Radafaxine: A Technical Whitepaper on a Novel Norepinephrine-Dopamine Reuptake Inhibitor

Abstract: Radafaxine (GW-353,162), the (2S,3S)-stereoisomer of hydroxybupropion, is a pharmacologically active metabolite of bupropion.[1][2] Developed by GlaxoSmithKline in the early 2000s, it was investigated as a norepinephrine-dopamine reuptake inhibitor (NDRI) for the treatment of major depressive disorder (MDD) and other indications, including neuropathic pain and fibromyalgia.[1] Unlike its parent compound bupropion, radafaxine exhibits a distinct pharmacological profile with a significantly higher potency for the norepinephrine transporter (NET) relative to the dopamine transporter (DAT).[1] Despite reaching Phase II clinical trials, its development was discontinued in 2006.[1] This document provides a comprehensive technical overview of radafaxine, consolidating available data on its mechanism of action, pharmacodynamics, and pharmacokinetics, and details the experimental protocols used for its characterization.

Introduction and Development History

Radafaxine, chemically known as (+)-(2S,3S)-2-(3-chlorophenyl)-3,5,5-trimethylmorpholin-2-ol, emerged from the metabolic profiling of bupropion, a widely prescribed atypical antidepressant.[1][3] Bupropion is extensively metabolized, and its major metabolite, hydroxybupropion, undergoes intramolecular cyclization to form radafaxine.[1] GlaxoSmithKline pursued the development of this specific isomer due to its unique activity as an NDRI.

The rationale for its development was rooted in the monoamine hypothesis of depression, which posits that deficits in synaptic concentrations of norepinephrine and dopamine contribute to depressive symptoms.[4][5] By inhibiting the reuptake of these two key neurotransmitters, radafaxine was hypothesized to offer a broader spectrum of efficacy, potentially improving symptoms of fatigue and anhedonia that are often resistant to selective serotonin reuptake inhibitors (SSRIs).[1][6]

Radafaxine was advanced into Phase II clinical trials for MDD (NCT00057213, NCT00057226, NCT00057239) but development was ultimately halted in 2006 due to "poor test results".[1][7]

Mechanism of Action

Radafaxine functions as a potent norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2][7] It binds to the presynaptic norepinephrine transporter (NET) and dopamine transporter (DAT), blocking the reuptake of their respective neurotransmitters from the synaptic cleft. This action increases the synaptic availability of norepinephrine and dopamine, enhancing noradrenergic and dopaminergic neurotransmission. Structural studies on the human norepinephrine transporter (hNET) have shown that radafaxine occupies the central substrate-binding site, which likely blocks the conformational changes required for neurotransmitter transport.[8]

Unlike many other antidepressants, radafaxine has negligible affinity for serotonergic, muscarinic cholinergic, or histaminergic receptors, suggesting a side effect profile distinct from TCAs and SSRIs.[4] Some evidence also suggests it may act as a modulator of the nicotinic acetylcholine receptor (nAChR) family.[7][8]

Pharmacodynamic Profile

Specific binding affinity (Kᵢ) and functional inhibition (IC₅₀) values for radafaxine are not widely available in peer-reviewed literature, a common occurrence for discontinued pharmaceutical candidates. However, its activity relative to its parent compound, bupropion, has been described.

Transporter Inhibition

Radafaxine is characterized by its preferential inhibition of norepinephrine reuptake over dopamine reuptake.[1] This profile is distinct from bupropion, which has more balanced, albeit weaker, effects.

| Compound | Norepinephrine (NE) Reuptake Inhibition | Dopamine (DA) Reuptake Inhibition | Selectivity |

| Bupropion | Baseline (100%) | Baseline (100%) | ~1:1 |

| Radafaxine | 392% of Bupropion's efficacy | 70% of Bupropion's efficacy | NE > DA |

| Table 1: Relative in vitro reuptake inhibition efficacy of Radafaxine compared to Bupropion. Data sourced from descriptive statements in the literature.[1] |

Human Dopamine Transporter (DAT) Occupancy

A key study using Positron Emission Tomography (PET) with the radioligand [¹¹C]cocaine provided the first in vivo characterization of radafaxine's effects on the human brain.[6][9] The study demonstrated that a single oral dose of radafaxine resulted in a slow, modest, and long-lasting blockade of DAT. This pharmacokinetic and pharmacodynamic profile is consistent with a low potential for abuse, as reinforcing drugs typically require fast, high-level (>50%) DAT occupancy.[9]

| Time Post-Dose (40 mg, p.o.) | Mean DAT Blockade (%) |

| 1 Hour | 11% |

| 4 Hours (Peak) | 22% |

| 8 Hours | 17% |

| 24 Hours | 15% |

| Table 2: In vivo dopamine transporter (DAT) occupancy in human subjects following a single oral dose of Radafaxine.[9] |

Pharmacokinetic Profile

Human Pharmacokinetics

The same PET study that measured DAT occupancy also provided initial human pharmacokinetic data.

| Parameter | Value |

| Dose | 40 mg, single oral administration |

| Tₘₐₓ (Time to Peak Plasma Concentration) | ~4 to 8 hours |

| Table 3: Human pharmacokinetic parameters for Radafaxine.[6][9] |

The prolonged DAT occupancy (15% at 24 hours) relative to the Tₘₐₓ suggests that radafaxine or its active metabolites have a relatively long half-life or slow dissociation from the transporter.[9]

Experimental Protocols

Detailed protocols for the specific preclinical assays performed by GlaxoSmithKline on radafaxine are proprietary. However, based on standard methodologies in neuropharmacology, the following sections describe the likely experimental approaches used to characterize its activity.

Protocol: In Vitro Monoamine Transporter Uptake Inhibition Assay

This protocol describes a standard method to determine the functional potency (IC₅₀) of a compound at human monoamine transporters.

Objective: To quantify the concentration-dependent inhibition of [³H]-norepinephrine and [³H]-dopamine uptake by radafaxine in cells expressing the respective human transporters.

Materials:

-

HEK-293 cells stably transfected with human NET (hNET) or human DAT (hDAT).

-

[³H]-Norepinephrine and [³H]-Dopamine (radioligands).

-

Krebs-HEPES buffer (KHB).

-

Test compound (Radafaxine) and reference inhibitors (e.g., Desipramine for NET, GBR-12909 for DAT).

-

96-well cell culture plates and filtration plates.

-

Scintillation counter.

Methodology:

-

Cell Plating: Seed hNET- or hDAT-expressing HEK-293 cells into 96-well plates and culture until a confluent monolayer is formed.

-

Preparation of Solutions: Prepare serial dilutions of radafaxine and reference compounds in KHB.

-

Pre-incubation: Aspirate culture medium from the cells and wash with KHB. Add the various concentrations of the test compound (radafaxine) or reference inhibitor to the wells. Incubate for 20-30 minutes at room temperature.

-

Uptake Initiation: Add the [³H]-radiolabeled substrate ([³H]-NE for hNET cells, [³H]-DA for hDAT cells) to each well to initiate the uptake reaction. Incubate for a short period (e.g., 10-20 minutes) at room temperature.

-

Uptake Termination: Terminate the assay by rapidly washing the cells with ice-cold KHB to remove the extracellular radioligand. This is typically done using a cell harvester and filtration plates.

-

Quantification: Lyse the cells and measure the radioactivity retained within the cells using a liquid scintillation counter.

-

Data Analysis:

-

Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., Desipramine).

-

Specific uptake is calculated by subtracting non-specific uptake from total uptake.

-

Plot the percent inhibition of specific uptake against the logarithm of the radafaxine concentration.

-

Calculate the IC₅₀ value (the concentration of radafaxine that inhibits 50% of specific substrate uptake) using non-linear regression analysis.

-

Protocol: Human PET Study for DAT Occupancy Assessment

This protocol is based on the methodology described by Volkow et al. (2005) for radafaxine.[6]

Objective: To measure the in vivo occupancy of the dopamine transporter (DAT) by radafaxine in the human brain using Positron Emission Tomography (PET).

Participants: Healthy control subjects with no history of psychiatric or neurological disorders.

Materials:

-

PET scanner.

-

Radiotracer: [¹¹C]cocaine (a ligand that binds to DAT).

-

Test drug: Radafaxine (40 mg oral dose).

-

Arterial line for blood sampling.

-

Centrifuge and gamma counter for plasma analysis.

Methodology:

-

Baseline Scan: Each subject undergoes a baseline PET scan prior to drug administration.

-

An intravenous bolus of [¹¹C]cocaine is administered.

-

Dynamic PET scanning is performed for 60-90 minutes to measure the tracer's uptake and distribution in the brain, particularly in DAT-rich regions like the striatum.

-

Arterial blood samples are taken throughout the scan to measure the concentration of the radiotracer in plasma, which serves as the input function for kinetic modeling.

-

-

Drug Administration: Subjects are administered a single 40 mg oral dose of radafaxine.

-